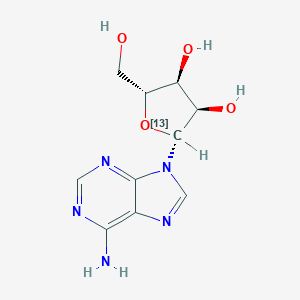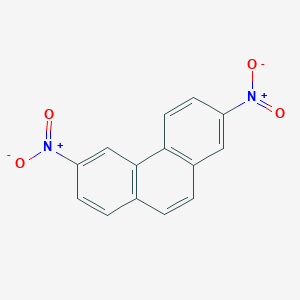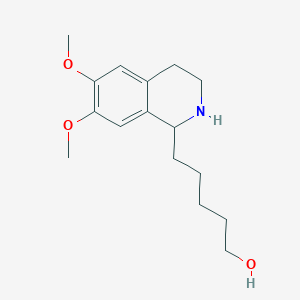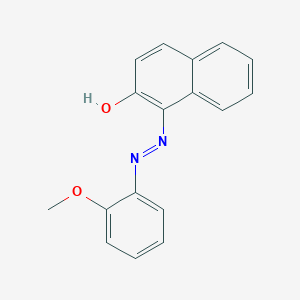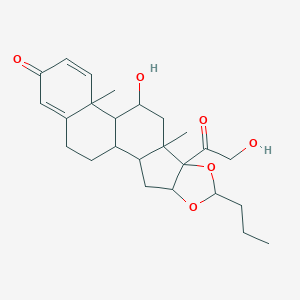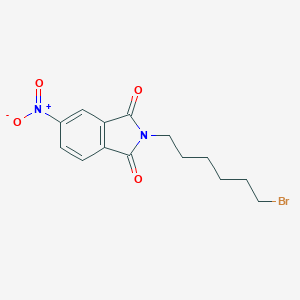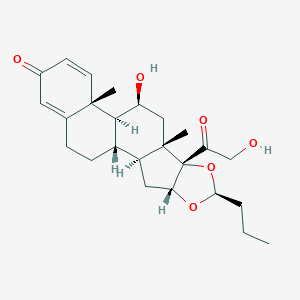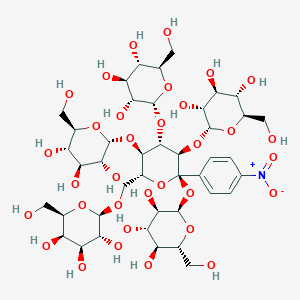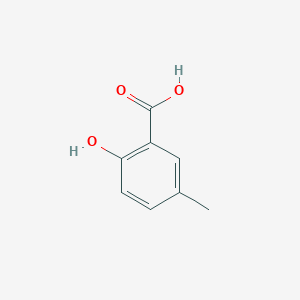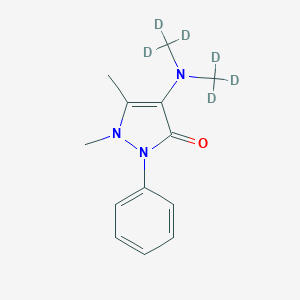
4-Dimethylamino Antipyrine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylamino Antipyrine-d6, also known as 4-(Dimethylamino-d6)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, is a stable isotope labelled compound . It has a molecular formula of C13H11D6N3O and a molecular weight of 237.33 . It is part of the 4-Dimethylaminoantipyrine API family .
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino Antipyrine-d6 is represented by the formula C13H11D6N3O . This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Dimethylamino Antipyrine-d6 appears as small colorless crystals or white crystalline powder . It is water-soluble and its aqueous solution is slightly alkaline to litmus, with a pH of 7.5-9 for a 5% water solution . It is odorless and has a slightly bitter taste .Safety And Hazards
4-Dimethylamino Antipyrine-d6 is considered hazardous. Symptoms of exposure can include allergic reactions, strong spasmolytic effect on smooth muscle of peripheral blood vessels, irritability, palsy, copious sweating, dilated pupils, sharp drop then rise in body temperature, dysuria, dyspnea, anxiety, tenesmus, urinary frequency, intermittent fever, fatty infiltration of the liver, heart muscle degeneration and death due to circulatory failure following cardiovascular collapse . When heated to decomposition, this compound emits toxic fumes of nitrogen oxides .
Propiedades
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXTBMQSGEXHJ-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino Antipyrine-d6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

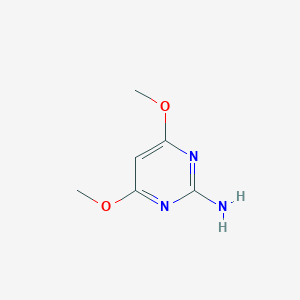
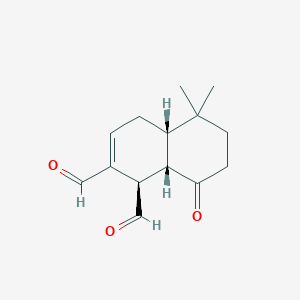
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
